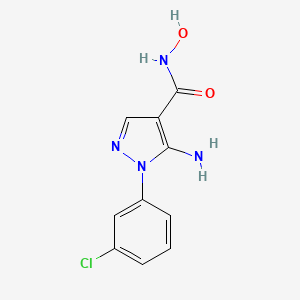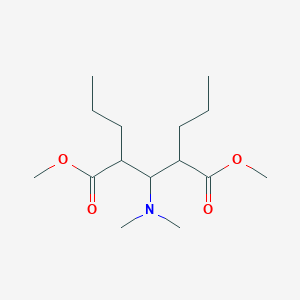
3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is a complex organic compound belonging to the class of isoindolones. Isoindolones are heterocyclic compounds that have a wide range of applications in medicinal chemistry and organic synthesis. The presence of multiple chlorine atoms and a hydroxyl group in its structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one typically involves the chlorination of a precursor isoindolone compound. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the initial formation of the isoindolone ring, followed by selective chlorination and butylation steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or Grignard reagents under anhydrous conditions.
Major Products Formed
Oxidation: Formation of 3-butyl-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one.
Reduction: Formation of 3-butyl-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-ol.
Substitution: Formation of various substituted isoindolones depending on the nucleophile used.
Scientific Research Applications
3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. The presence of chlorine atoms and the hydroxyl group can enhance its binding affinity to target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Butyl-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one
- 3-Butyl-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-ol
- 3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindole
Uniqueness
The uniqueness of 3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one lies in its specific substitution pattern and the presence of both chlorine atoms and a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
88063-15-4 |
|---|---|
Molecular Formula |
C12H11Cl4NO2 |
Molecular Weight |
343.0 g/mol |
IUPAC Name |
3-butyl-4,5,6,7-tetrachloro-3-hydroxy-2H-isoindol-1-one |
InChI |
InChI=1S/C12H11Cl4NO2/c1-2-3-4-12(19)6-5(11(18)17-12)7(13)9(15)10(16)8(6)14/h19H,2-4H2,1H3,(H,17,18) |
InChI Key |
MVDSRMRGNVNJAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine]](/img/structure/B14400721.png)
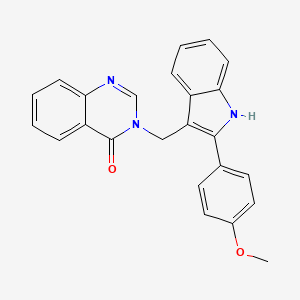
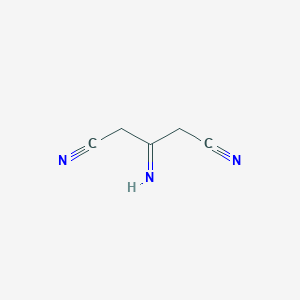
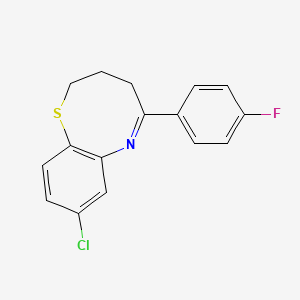
![4-[(1-Benzothiophen-3-yl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14400729.png)
![6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14400730.png)

![2-(4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propan-1-ol](/img/structure/B14400742.png)

![Ethanone, 1-[1,8-bis(acetyloxy)-3,6-dimethyl-2-naphthalenyl]-](/img/structure/B14400750.png)

